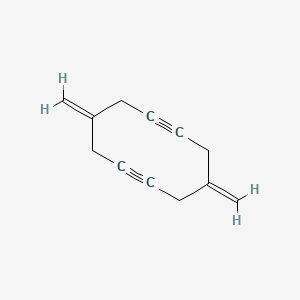

4,9-Dimethylidenecyclodeca-1,6-diyne

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

40476-47-9 |

|---|---|

Molecular Formula |

C12H12 |

Molecular Weight |

156.22 g/mol |

IUPAC Name |

4,9-dimethylidenecyclodeca-1,6-diyne |

InChI |

InChI=1S/C12H12/c1-11-7-3-5-9-12(2)10-6-4-8-11/h1-2,7-10H2 |

InChI Key |

RIYARVNFGOKXID-UHFFFAOYSA-N |

Canonical SMILES |

C=C1CC#CCC(=C)CC#CC1 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 4,9 Dimethylidenecyclodeca 1,6 Diyne

Vibrational Spectroscopy

Raman Spectroscopy for Alkynyl and Alkenyl Vibrational Modes

Raman spectroscopy is a powerful non-destructive technique for probing the vibrational modes of molecules. For 4,9-Dimethylidenecyclodeca-1,6-diyne, this analysis would be particularly informative for identifying the characteristic stretching frequencies of its key functional groups: the alkynyl (C≡C) and exocyclic alkenyl (C=CH₂) moieties.

The triple bonds of the diyne core are expected to exhibit strong and sharp Raman scattering signals in a relatively quiet region of the spectrum, typically between 2100 and 2300 cm⁻¹. The exact position of these peaks would be sensitive to the mechanical strain and electronic environment imposed by the ten-membered ring structure. The exocyclic double bonds (alkenyl groups) would show characteristic C=C stretching vibrations in the region of 1600-1680 cm⁻¹. Other vibrational modes, such as C-H stretches of the methylidene groups and C-C single bond stretches within the macrocycle, would also be present but are generally weaker and appear in more congested spectral regions.

Table 1: Predicted Raman Shifts for Key Vibrational Modes of this compound

| Vibrational Mode | Functional Group | Predicted Raman Shift (cm⁻¹) |

| Alkyne C≡C Stretch | Diyne | 2100 - 2300 |

| Alkene C=C Stretch | Methylidene | 1600 - 1680 |

Electronic Absorption Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, or UV-Vis, provides information about the electronic transitions within a molecule. The spectrum of this compound would be dictated by its conjugated system, which includes the two alkyne and two alkene functionalities. The conjugation of these π-systems within the cyclic structure would likely lead to absorption bands in the ultraviolet region. The position (λmax) and intensity (molar absorptivity, ε) of these bands are sensitive to the planarity and rigidity of the chromophore. Increased conjugation generally leads to a bathochromic (red) shift to longer wavelengths. The inherent strain of the cyclodeca-1,6-diyne ring system could influence the orbital overlap and thus the energy of the electronic transitions.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound (molecular formula: C₁₂H₁₂), the high-resolution mass spectrum would be expected to show a molecular ion peak ([M]⁺ or [M+H]⁺) corresponding to its exact mass.

The fragmentation pattern under techniques like electron ionization (EI) would provide structural clues. Common fragmentation pathways for such a strained, unsaturated system could involve retro-Diels-Alder reactions, cleavage of the propargylic bonds, or rearrangements to more stable cyclic or aromatic structures. The resulting fragment ions would appear at lower mass-to-charge (m/z) ratios, and their analysis would help to piece together the connectivity of the parent molecule.

Table 2: Predicted Key Ions in the Mass Spectrum of this compound

| Ion | Formula | Predicted m/z | Possible Identity |

| Molecular Ion | [C₁₂H₁₂]⁺ | ~156.0939 | Parent Molecule |

| Fragment Ions | Various | < 156 | Result of bond cleavages and rearrangements |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique would provide precise atomic coordinates, allowing for a detailed analysis of the molecular geometry of this compound.

Elucidation of Macrocyclic Ring Conformation and Strain Distribution

An X-ray crystal structure would reveal the specific conformation adopted by the ten-membered ring. Due to the rigidity of the diyne unit, the ring is expected to be highly strained. The analysis would quantify this strain by examining deviations from ideal bond angles and torsional angles. It would show how the molecule contorts to accommodate the linear geometry of the sp-hybridized carbons of the alkynes and the trigonal planar geometry of the sp²-hybridized carbons of the alkenes.

Precise Determination of Bond Angles and Lengths within the Enediyne Core

The crystallographic data would provide highly accurate measurements of all bond lengths and angles. Of particular interest would be the C≡C-C and C-C≡C bond angles of the diyne moiety, which are expected to deviate significantly from the ideal 180° due to the ring strain. The lengths of the C≡C triple bonds and C=C double bonds would also be determined, providing insight into the degree of electronic communication and conjugation within the macrocycle.

Table 3: Key Structural Parameters Obtainable from X-ray Crystallography of this compound

| Parameter | Description | Expected Information |

| Bond Lengths | Distances between bonded atoms (e.g., C≡C, C=C, C-C) | Information on bond order and electronic effects |

| Bond Angles | Angles between three connected atoms (e.g., C-C≡C) | Indication of ring strain and hybridization |

| Torsional Angles | Dihedral angles describing conformation around single bonds | Definition of the overall 3D shape of the macrocycle |

| Interatomic Distances | Closest non-bonded contacts within the molecule | Insight into steric interactions and strain |

Advanced Applications and Future Research Trajectories in the Field of Strained Cyclic Enediyne Chemistry

Strategies for Reactivity Control and Triggering Mechanisms

The inherent reactivity of the enediyne core, which is responsible for its potent biological activity, must be carefully controlled to ensure stability during delivery and selective activation at a target site. Researchers have developed sophisticated strategies to manage the stability and reactivity of these compounds, primarily through the rational design of chemical triggers and the manipulation of the molecule's three-dimensional architecture.

Rational Design of Chemical Triggers for Cycloaromatization

The Bergman cyclization, the key cycloaromatization reaction that transforms the enediyne core into a reactive p-benzyne diradical, is the central mechanism of action for these compounds. nih.gov A critical aspect of designing enediyne-based agents is the incorporation of a "triggering device" that can initiate this reaction under specific physiological conditions. nih.govnih.gov The rational design of these chemical triggers focuses on converting a stable prodrug form of the enediyne into a highly reactive state.

Several distinct strategies for triggering cycloaromatization have been established:

pH-Activated Triggers: Changes in pH can be exploited to activate an enediyne. For instance, some designed enediynes remain stable at neutral pH but become activated under weakly basic conditions, leading to cycloaromatization and subsequent DNA cleavage. nih.gov

Nucleophilic Attack: The natural product calicheamicin (B1180863) γ1 serves as a paradigm for this approach. Its enediyne core is "locked" within a rigid bicyclic system. Activation occurs via conjugate addition of a nucleophile, such as a thiolate, to a nearby α,β-unsaturated carbonyl group. nih.gov This event induces geometric changes that increase strain within the enediyne ring, dramatically lowering the activation barrier for the Bergman cyclization. nih.gov

Reductively Cleavable Groups: In dynemicin A, the trigger involves the NADPH- or glutathione-induced opening of an epoxide ring. nih.gov This reaction alters the molecular structure, increasing strain and promoting the cycloaromatization cascade. nih.gov Similarly, sulfonylethyl carbamate (B1207046) moieties have been successfully employed as effective triggering devices that lead to potent DNA-cleaving activity and cytotoxicity. nih.gov

Rearrangement-Assisted Mechanisms: A novel mechanism, termed maleimide-assisted rearrangement and cycloaromatization (MARACA), has been developed to trigger the reactivity of otherwise stable acyclic enediynes. nih.gov In this system, a maleimide (B117702) group facilitates a cascade of proton transfers, enabling the enediyne to undergo cycloaromatization under physiological conditions at 37 °C. nih.gov Computational studies have shown that the energy barrier for this pathway is significantly lower than that of a direct Bergman cyclization. nih.gov

These rationally designed triggers are integral to the molecule's function, acting as a locking device that prevents premature activation. nih.gov

| Trigger Type | Mechanism of Action | Example Compound Class |

| Nucleophilic Addition | A nucleophile (e.g., thiolate) attacks an α,β-unsaturated carbonyl, inducing conformational changes and increasing ring strain. nih.gov | Calicheamicin γ1 analogues nih.gov |

| Epoxide Ring Opening | Reductive opening of an epoxide ring alters molecular geometry, increasing strain and facilitating cycloaromatization. nih.gov | Dynemicin A analogues nih.gov |

| Cleavable Protecting Groups | Removal of a protecting group, such as a sulfonylethyl carbamate under basic conditions, initiates the reaction cascade. nih.gov | Bicyclo[7.3.1]tridec-4-ene-2,6-diyne systems nih.gov |

| Assisted Rearrangement | An adjacent functional group (e.g., maleimide) facilitates proton transfers that lower the activation energy for cycloaromatization. nih.gov | Maleimide-based acyclic enediynes nih.gov |

Leveraging Ring Size and Architectural Design for Tunable Stability and Reactivity

The stability and reactivity of a cyclic enediyne are intrinsically linked to its molecular architecture, particularly the strain imposed by the ring system. nih.gov The distance between the reacting acetylenic carbons (the C1-C6 distance in many systems) and the bond angles of the enediyne moiety are critical parameters that govern the kinetics of the Bergman cyclization. nih.govnih.gov

Ring size is a fundamental determinant of this geometric strain. rsc.orgcrossref.orgresearchgate.net Generally, smaller enediyne rings (9- or 10-membered) are more strained, which pre-distorts the molecule toward the transition state of the Bergman cyclization, thus lowering the activation energy and increasing reactivity. nih.gov For instance, the enediyne core in natural products is often found within a 9- or 10-membered carbocycle. nih.gov

| Enediyne System | Ring Size | Key Geometric Feature | Implication for Reactivity |

| General Hydrocarbon Enediynes | 9- or 10-membered | Increased ring strain, shorter C1-C6 distance rsc.orgnih.gov | Lower activation barrier for Bergman cyclization, higher reactivity rsc.org |

| Aromatic Cyclic Enediynes | 11-membered | Highly strained ground state but high-energy diradical product nih.gov | Unusually high thermal stability despite significant strain nih.gov |

| Bridged Bicyclic Systems | Variable | Rigid structure "locks" the enediyne; interior alkyne angles are key nih.gov | Stability is high until a trigger induces angle distortion, lowering the cyclization barrier nih.gov |

| Main-Chain Enediyne Polymers | N/A (Polymer) | Enediyne unit is part of a larger polymer backbone rsc.org | Reactivity is tunable based on polymer chain length and substituent effects rsc.org |

Future Directions in Synthetic Methodologies for Novel Strained Cyclic Systems

The synthesis of strained cyclic enediynes and related systems remains a significant challenge that inspires innovation in organic chemistry. nih.gov Future progress in the field is tied to the development of novel synthetic methodologies that can efficiently construct these complex and high-energy molecules. acs.org

Current strategies often rely on established methods like Glaser, Yamamoto, or McMurry couplings and Wittig reactions to form the macrocyclic core. nih.govresearchgate.net However, the synthesis of increasingly complex and strained targets necessitates new approaches. A key future direction is the development of milder and more efficient cyclization methods. This includes exploring novel catalytic systems and reaction conditions that can overcome the high activation barriers associated with forming strained rings and minimize the formation of undesired oligomeric or polymeric side products. acs.orgresearchgate.net

Another emerging frontier is the application of these synthetic strategies to create novel materials. For example, the incorporation of enediyne units directly into the main chain of polymers is a recently reported strategy. rsc.org Future work in this area will likely focus on expanding the scope of "Bergman Cyclization Polymerization" to create new classes of functional polymers with unique electronic and reactive properties. escholarship.org

Furthermore, the design and synthesis of enediynes are increasingly intertwined with biological applications. nih.gov Future synthetic methodologies will need to be compatible with a wider range of functional groups to allow for the attachment of targeting moieties (like antibodies or peptides), solubility enhancers, and sophisticated trigger systems. nih.govnih.gov The development of modular synthetic routes, where different components of the enediyne (the warhead, trigger, and delivery system) can be easily varied, will be crucial for rapidly generating libraries of compounds for biological screening. nih.gov

Emerging Theoretical and Computational Insights into Enediyne Reactivity and Design

Theoretical and computational chemistry has become an indispensable tool for understanding and predicting the behavior of enediynes. escholarship.orgnih.gov These methods provide deep insights into the complex interplay of electronic and steric factors that govern their reactivity, guiding the rational design of new molecules with tailored properties. researchgate.net

Density Functional Theory (DFT) is a cornerstone of modern enediyne research. It is widely used to calculate the thermodynamics and kinetics of the Bergman cyclization, estimate ground-state strain energies, and predict the geometries of both reactants and transition states. nih.govescholarship.org For example, DFT calculations were crucial in explaining the unexpected stability of certain 11-membered enediyne rings by revealing the high energy of the corresponding diradical products. nih.gov

Beyond standard DFT calculations, more advanced computational models are providing deeper mechanistic understanding. The activation strain model, also known as the distortion/interaction model, is a powerful tool for analyzing reaction barriers. researchgate.net This model deconstructs the activation energy into two components: the strain energy required to distort the reactants into their transition-state geometries, and the interaction energy between these distorted fragments. researchgate.net Such analyses can reveal whether a reaction is "strain-controlled" or "interaction-controlled," providing critical insights for designing more reactive or stable compounds. researchgate.net

Computational chemistry is also accelerating the discovery of new enediyne systems. High-throughput computational screening can be used to evaluate virtual libraries of potential enediyne structures, predicting their stability and cyclization barriers before embarking on challenging syntheses. nih.gov These theoretical predictions help prioritize the most promising synthetic targets. As computational methods continue to improve in accuracy and efficiency, they will play an increasingly vital role in exploring the vast chemical space of strained cyclic systems and uncovering novel structures and reactivity patterns. rsc.org

| Computational Method | Application in Enediyne Chemistry | Key Insights Provided |

| Density Functional Theory (DFT) | Calculating reaction energies, activation barriers, and molecular geometries. nih.govescholarship.org | Provides fundamental data on stability, strain energy, and the kinetic feasibility of cycloaromatization. rsc.org |

| Natural Bond Orbital (NBO) Analysis | Estimating energy changes associated with conjugation and hyperconjugation. researchgate.net | Helps quantify the electronic stabilization or destabilization effects that influence reactivity. researchgate.net |

| Activation Strain (Distortion/Interaction) Model | Deconstructing the activation energy barrier into strain and interaction components. researchgate.net | Elucidates the physical origins of reactivity trends (e.g., whether strain or electronic interactions dominate). researchgate.net |

| Ab Initio Molecular Dynamics | Simulating the real-time dynamics of chemical reactions, including energy dissipation. escholarship.org | Provides insights into the influence of the environment (e.g., a surface or solvent) on reaction pathways. escholarship.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.